3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile
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Overview
Description
3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile is a chemical compound with the molecular formula C11H9N3S. It is known for its unique structure, which includes a benzodiazole ring linked to a propanenitrile group via a sulfanyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile typically involves the reaction of 1H-1,3-benzodiazole-2-methanethiol with 3-bromopropanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are usually conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and nitrile groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. The sulfanyl bridge may also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanenitrile
- 3-(1H-1,3-benzodiazol-2-yl)propanenitrile
- 3-(1H-1,3-benzodiazol-2-yl)methylsulfanylpropanenitrile
Uniqueness
3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile is unique due to the presence of the sulfanyl bridge, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzodiazole derivatives and may contribute to its specific interactions with molecular targets .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-6-3-7-15-8-11-13-9-4-1-2-5-10(9)14-11/h1-2,4-5H,3,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOMHADJBHJIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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